molecular formula C17H21ClN2O2 B001186 Tropisetron hydrochloride CAS No. 105826-92-4

Tropisetron hydrochloride

カタログ番号: B001186
CAS番号: 105826-92-4
分子量: 320.8 g/mol
InChIキー: XIEGSJAEZIGKSA-FXMYHANSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tropisetron Hydrochloride is the hydrochloride salt form of tropisetron, a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, with antinauseant and antiemetic activities. Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.

科学的研究の応用

  • Treatment of Cognitive Deficits in Schizophrenic Patients : Tropisetron, as a 5-HT3 receptor antagonist and alpha7 nicotinic receptor agonist, is effective in improving cognitive deficits in mice after phencyclidine administration. This suggests its potential use in treating cognitive deficits in schizophrenic patients (Hashimoto et al., 2006).

  • Chemotherapy-Induced Nausea and Emesis Prevention : Tropisetron hydrochloride is effective and safe in preventing nausea and emesis induced by chemotherapy, demonstrating similar results to other drugs like Navoban (Wu Hai, 2006).

  • Control of Cytokine Production in Severe Sepsis/Sepsis Shock : While Tropisetron can control excess cytokine production in severe sepsis or septic shock conditions, it does not significantly improve survival rates (Setoguchi et al., 2011).

  • Modulation of the Glycine Receptor : Tropisetron is a highly sensitive modulator of the glycine receptor, which is crucial for inhibition but not potentiation. This suggests its potential in specific receptor targeting (Yang et al., 2007).

  • Anti-inflammatory Effects in Experimental Colitis : In a rat model of experimental colitis, Tropisetron shows anti-inflammatory effects, indicating its potential therapeutic applications for inflammatory bowel disease (Mousavizadeh et al., 2009).

  • Improved Synthesis for Industrial Production : An improved synthesis method for this compound avoids using flammable n-butyllithium, offering better safety, cost reduction, and improved yield, making it suitable for large-scale production (Feng, 2011).

  • Analytical Applications in Spectrofluorimetry : A new method using spectrofluorimetry effectively determines this compound in real samples, showing good agreement with official methods and suggesting its use in analytical chemistry (Zhu et al., 2008).

作用機序

Target of Action

Tropisetron hydrochloride primarily targets the 5-hydroxytryptamine receptor 3A (5HT3 receptors) . These receptors are a type of serotonin receptor located mainly on peripheral neurons and, to some extent, in the central nervous system (CNS) .

Mode of Action

As a selective serotonin receptor antagonist, this compound competitively blocks the action of serotonin at 5HT3 receptors . This interaction occurs both peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the CNS .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the blocking of the excitation of the presynaptic 5-HT receptors of the peripheral neurons involved in the emetic reflex . It may also have direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with a mean half-life of about 20 minutes . More than 95% of the drug is absorbed, and due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60% . The peak plasma concentration is attained within three hours . Tropisetron metabolism is linked to the cytochrome P-450 2D6 isoenzyme system .

Result of Action

The result of this compound’s action is the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . This is achieved through its competitive blocking of the action of serotonin at 5HT3 receptors .

Safety and Hazards

Tropisetron is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

One day of treatment with tropisetron improved both cognitive and P50 inhibition deficits, suggesting that longer term treatment with α7 nAChR agonists for these deficits in SCZ may be promising .

生化学分析

Biochemical Properties

Tropisetron hydrochloride acts as a selective serotonin receptor antagonist . It competitively blocks the action of serotonin at 5HT3 receptors . These receptors are located peripherally on vagus nerve terminals in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS) .

Cellular Effects

This compound’s primary cellular effect is the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . This is achieved by blocking the excitation of the presynaptic 5-HT receptors of the peripheral neurons involved in the emetic reflex . It may also have direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Molecular Mechanism

The molecular mechanism of action of this compound involves competitive binding to and blocking the action of serotonin at 5HT3 receptors . This occurs both peripherally on vagus nerve terminals located in the GI tract and centrally in the CTZ of the area postrema of the CNS .

Temporal Effects in Laboratory Settings

It is known that this compound is generally well tolerated in all animal species investigated .

Metabolic Pathways

This compound is metabolized in the liver via the cytochrome P-450 2D6 isoenzyme system . Its metabolism occurs by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate . The metabolites are then excreted in the urine or bile .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Tropisetron hydrochloride involves the reaction of two main starting materials, tropisetron and hydrochloric acid. The reaction is carried out in multiple steps to ensure high yield and purity of the final product.", "Starting Materials": [ "Tropisetron", "Hydrochloric acid" ], "Reaction": [ "Step 1: Tropisetron is dissolved in a suitable solvent, such as methanol or ethanol.", "Step 2: Hydrochloric acid is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is filtered to remove any insoluble impurities.", "Step 4: The filtrate is concentrated under reduced pressure to obtain a crude product.", "Step 5: The crude product is purified by recrystallization from a suitable solvent, such as acetone or ethyl acetate, to obtain pure Tropisetron hydrochloride." ] }

CAS番号

105826-92-4

分子式

C17H21ClN2O2

分子量

320.8 g/mol

IUPAC名

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1

InChIキー

XIEGSJAEZIGKSA-FXMYHANSSA-N

異性体SMILES

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl

正規SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl

外観

Powder

ピクトグラム

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

同義語

(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester
ICS 205 930
ICS 205-930
ICS 205930
ICS-205-930
ICS-205930
Indole 3 carboxylic Acid Tropine Ester
indole-3-carboxylic acid tropine ester
Navoban
tropisetron
tropisetron hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropisetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Tropisetron hydrochloride
Reactant of Route 3
Reactant of Route 3
Tropisetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Tropisetron hydrochloride
Reactant of Route 5
Tropisetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tropisetron hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action for Tropisetron Hydrochloride?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] It exerts its antiemetic effects by blocking the action of serotonin at these receptors, which are found in the central nervous system and the gastrointestinal tract. []

Q2: How does this compound impact chemotherapy-induced nausea and vomiting (CINV)?

A2: Chemotherapy can trigger the release of serotonin in the gut, activating 5-HT3 receptors and leading to nausea and vomiting. This compound's antagonism of 5-HT3 receptors effectively blocks this signaling pathway, reducing both acute and delayed CINV. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H19N3O•HCl, and its molecular weight is 317.81 g/mol.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Various analytical techniques, including UV, IR, 1H NMR, ESI-MS, and EI, have been used to confirm the chemical structure of this compound. []

Q5: Can this compound be combined with Methylprednisolone Sodium Succinate in a clinical setting?

A5: Research indicates that this compound and Methylprednisolone Sodium Succinate are compatible in a 0.9% sodium chloride injection solution. The admixture remains stable for up to 48 hours at both 4°C and 25°C, making it suitable for co-administration. []

Q6: What is the stability of this compound in a patient-controlled analgesia (PCA) solution containing Butorphanol Tartrate?

A6: Studies show that this compound (0.05 mg/mL) combined with Butorphanol Tartrate (0.08 mg/mL) in 0.9% sodium chloride injection remains stable for up to 14 days in both polyolefin bags and glass bottles when stored at 4°C and 25°C. [] This makes it a viable option for PCA applications.

Q7: Is this compound compatible with Lornoxicam for injection in PCA solutions?

A7: Contrary to its compatibility with Butorphanol, studies reveal that this compound is not stable when mixed with Lornoxicam for injection in a 0.9% sodium chloride solution. The content of this compound significantly decreases, and precipitation occurs after 2 hours, making this combination unsuitable for clinical use in PCA. []

Q8: How does Fructose injection impact the application of this compound?

A8: A pharmaceutical composition utilizing this compound injection dissolved in Fructose injection has been developed for intravenous infusion. This formulation aims to improve the treatment of postoperative nausea and vomiting while also providing energy and fluid replenishment. []

Q9: What formulation strategies have been explored to enhance the properties of this compound?

A9: Several approaches have been investigated, including:

  • Liposomal Encapsulation: this compound liposome injections aim to improve bioavailability, reduce toxicity, and enhance stability during freeze-drying. []
  • Orally Disintegrating Tablets: These formulations utilize superdisintegrants, including natural options like banana and Cassia tora powder, to enable rapid disintegration and potentially faster onset of action. []

Q10: How is this compound absorbed and metabolized in the body?

A10: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 2-3 hours. [, ] It undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes.

Q11: What is the elimination half-life of this compound?

A11: The elimination half-life of this compound varies depending on the route of administration but is generally around 8-10 hours in healthy individuals. [, ]

Q12: Has this compound demonstrated efficacy in clinical trials for CINV prevention?

A12: Numerous clinical trials have confirmed the efficacy of this compound in preventing both acute and delayed nausea and vomiting associated with moderately and highly emetogenic chemotherapy. [, , , , , , , , ]

Q13: Are there studies comparing the efficacy of this compound to other antiemetic agents?

A13: Yes, several studies have compared this compound to other antiemetics like Granisetron Hydrochloride, Palonosetron Hydrochloride, and Ondansetron. [, , , , , , ] Findings generally suggest comparable efficacy in controlling CINV, but variations in side effect profiles and durations of action have been observed.

Q14: What are some alternative antiemetic medications to this compound for managing CINV?

A15: Other 5-HT3 receptor antagonists, including Ondansetron, Granisetron, and Palonosetron, are frequently used as alternatives. [, , , , , , ] Additionally, medications from different drug classes, such as corticosteroids (e.g., Dexamethasone), neurokinin-1 receptor antagonists (e.g., Aprepitant), and dopamine antagonists (e.g., Metoclopramide), may be considered depending on the emetogenic potential of the chemotherapy regimen.

Q15: What analytical techniques are commonly employed in this compound research?

A16: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is a cornerstone technique for quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, , ] Other analytical methods, such as ion chromatography, may be used for specific applications, like determining trace impurities like trifluoroacetic acid. []

Q16: When was this compound first introduced as an antiemetic agent?

A16: this compound was first introduced in the late 1980s as a new generation antiemetic specifically targeting the 5-HT3 receptor.

Q17: Are there any noteworthy cross-disciplinary research efforts involving this compound?

A18: Yes, several studies have combined this compound with traditional Chinese medicine approaches, including acupuncture and herbal medicine, for managing chemotherapy-induced side effects. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。